

Spectroscopic Profile of ISO-CHLORIDAZON: A Technical Guide

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Compound of Interest

Compound Name: ISO-CHLORIDAZON

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This technical guide provides a comprehensive overview of the spectroscopic data for **ISO-CHLORIDAZON** (CAS 1698-61-9), a pyridazinone herbicide. Due to the limited availability of directly published spectra for **iso-chloridazon**, this guide presents a combination of experimental data for the closely related and more common isomer, chloridazon (CAS 1698-60-8), and predicted spectroscopic values for **iso-chloridazon** based on its chemical structure. This document also includes detailed experimental protocols for acquiring such spectroscopic data and a visualization of the metabolic pathway of chloridazon.

Chemical Structure

ISO-CHLORIDAZON is the common name for 4-amino-5-chloro-2-phenylpyridazin-3-one. Its chemical structure is fundamental to interpreting its spectroscopic data.

- Molecular Formula: C₁₀H₈ClN₃O
- Molecular Weight: 221.64 g/mol
- SMILES: C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl

Spectroscopic Data

The following sections summarize the key spectroscopic data for **ISO-CHLORIDAZON**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **iso-chloridazon** is not readily available in public databases. However, based on its structure and known chemical shifts for similar functional groups, a predicted ^1H and ^{13}C NMR data set is presented below.

Table 1: Predicted ^1H and ^{13}C NMR Data for **ISO-CHLORIDAZON**

^1H NMR		^{13}C NMR	
Chemical Shift (ppm)	Multiplicity	Assignment	Chemical Shift (ppm)
~7.7 - 7.5	m	Phenyl-H (ortho, meta, para)	~158
~6.0 - 5.5	br s	-NH ₂	~145
~7.9	s	Pyridazinone-H	~140
~135			
~129			
~125			
~118			

Infrared (IR) Spectroscopy

An experimental IR spectrum for **iso-chloridazon** is not publicly available. The expected characteristic absorption bands based on its functional groups are listed below.

Table 2: Predicted Infrared (IR) Absorption Bands for **ISO-CHLORIDAZON**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3400 - 3200	Medium, Broad	N-H Stretch	Primary Amine (-NH ₂)
3100 - 3000	Medium	C-H Stretch	Aromatic (Phenyl)
~1660	Strong	C=O Stretch	Amide (Pyridazinone)
1620 - 1580	Medium	C=C Stretch	Aromatic (Phenyl) & Pyridazinone
1400 - 1300	Medium	C-N Stretch	Aromatic Amine
800 - 700	Strong	C-Cl Stretch	Aryl Halide

Mass Spectrometry (MS)

While a mass spectrum for **iso-chloridazon** is not directly available, the electron ionization (EI) mass spectrum for its isomer, chloridazon (also known as Pyrazon), is available from the NIST WebBook. Given the identical molecular formula and weight, the molecular ion peak and isotopic pattern are expected to be the same. The fragmentation pattern may show minor differences.

Table 3: Mass Spectrometry Data for Chloridazon (Pyrazon)

m/z	Relative Intensity (%)	Proposed Fragment
221	100	[M] ⁺ (³⁵ Cl)
223	33	[M+2] ⁺ (³⁷ Cl)
193	20	[M-CO] ⁺
128	15	[M-C ₆ H ₅ N] ⁺
105	40	[C ₆ H ₅ N ₂] ⁺
77	60	[C ₆ H ₅] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a compound like **ISO-CHLORIDAZON**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **iso-chloridazon** sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing.
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are necessary.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet:** Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$). Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first and subtract it from the sample spectrum.

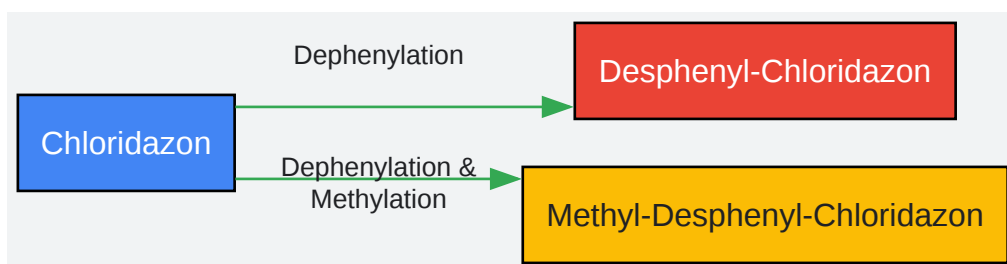
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred.
- **Ionization:** Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique often used with LC-MS, which typically results in a prominent molecular ion peak.
- **Mass Analysis:** Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition and Analysis:** Acquire the mass spectrum, which is a plot of ion intensity versus m/z . Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Metabolic Pathway of Chloridazon

ISO-CHLORIDAZON is an isomer of the more widely studied herbicide chloridazon. The primary metabolic pathway of chloridazon involves the removal of the phenyl group, leading to the formation of desphenyl-chloridazon, or the removal of the phenyl group and addition of a methyl group to form methyl-desphenyl-chloridazon.^{[1][2][3]} This pathway is a critical aspect of its environmental fate and toxicology.



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Metabolic degradation pathway of Chloridazon.

Disclaimer: The predicted spectroscopic data is for estimation purposes and should be confirmed with experimental data. The mass spectrometry data provided is for the isomer chloridazon and is expected to be very similar but not identical to that of **iso-chloridazon**.

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